Allyl tert-butoxy carbonate; 1-chloro-1,2,2-trifluoro-ethylene; 1,1-difluoroethylene
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Overview
Description
Allyl tert-butoxy carbonate: is an organic compound used primarily as a protecting group in organic synthesis. It is known for its stability and ease of removal under mild conditions. 1-chloro-1,2,2-trifluoro-ethylene is a halogenated ethylene derivative used in various industrial applications, including as a monomer for polymer production. 1,1-difluoroethylene is another halogenated ethylene derivative, often used in the production of fluoropolymers.
Preparation Methods
Synthetic Routes and Reaction Conditions:
- Allyl tert-butoxy carbonate can be synthesized by reacting allyl alcohol with tert-butyl chloroformate in the presence of a base such as pyridine .
- The reaction typically occurs at room temperature and yields the desired product after purification.
Industrial Production Methods:
- Industrially, the synthesis may involve continuous flow reactors to ensure consistent quality and yield.
Synthetic Routes and Reaction Conditions:
- This compound is typically produced by the dechlorination of 1,1,2-trichloro-1,2,2-trifluoroethane using zinc .
- The reaction is carried out in the presence of a solvent like methanol or DMF to stabilize the intermediate products .
Industrial Production Methods:
- Large-scale production involves the use of specialized reactors to handle the corrosive nature of the reactants and products.
Synthetic Routes and Reaction Conditions:
- 1,1-difluoroethylene can be synthesized by the dehydrohalogenation of 1,1,2-trifluoroethane using a strong base .
- The reaction is typically conducted at elevated temperatures to drive the elimination reaction to completion.
Industrial Production Methods:
- Industrial methods may involve the use of continuous distillation to separate the product from unreacted starting materials and by-products.
Chemical Reactions Analysis
Allyl tert-butoxy carbonate
Types of Reactions: This compound primarily undergoes deprotection reactions to remove the tert-butoxycarbonyl group.
Common Reagents and Conditions: Common reagents include trifluoroacetic acid or hydrochloric acid in organic solvents.
Major Products: The major product is the deprotected allyl alcohol.
1-chloro-1,2,2-trifluoro-ethylene
Types of Reactions: This compound can undergo polymerization reactions to form poly(chlorotrifluoroethylene).
Common Reagents and Conditions: Polymerization is typically initiated using free radical initiators under controlled temperature conditions.
Major Products: The major product is poly(chlorotrifluoroethylene), a polymer with excellent chemical resistance and mechanical properties.
1,1-difluoroethylene
Types of Reactions: This compound can undergo addition reactions with various nucleophiles.
Common Reagents and Conditions: Reactions are often carried out in the presence of catalysts to facilitate the addition process.
Major Products: The major products are typically fluorinated organic compounds with diverse applications.
Scientific Research Applications
Allyl tert-butoxy carbonate
Chemistry: Used as a protecting group in organic synthesis to protect hydroxyl groups during multi-step synthesis.
Biology and Medicine: Employed in the synthesis of pharmaceuticals where selective protection and deprotection of functional groups are required.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial applications.
1-chloro-1,2,2-trifluoro-ethylene
Chemistry: Used as a monomer in the production of fluoropolymers.
Biology and Medicine: Limited direct applications, but its polymers are used in medical devices due to their chemical resistance.
1,1-difluoroethylene
Chemistry: Used in the synthesis of fluorinated compounds and polymers.
Biology and Medicine:
Industry: Employed in the production of specialty polymers with unique properties.
Mechanism of Action
Allyl tert-butoxy carbonate
Mechanism: The compound acts as a protecting group by forming a stable carbonate linkage with hydroxyl groups.
Molecular Targets and Pathways: The deprotection mechanism involves acid-catalyzed cleavage of the carbonate bond, releasing the free hydroxyl group.
1-chloro-1,2,2-trifluoro-ethylene
Mechanism: Undergoes free radical polymerization to form high molecular weight polymers.
Molecular Targets and Pathways: The polymerization process involves the formation of free radicals that propagate the polymer chain.
1,1-difluoroethylene
Mechanism: Participates in addition reactions through the formation of carbon-fluorine bonds.
Molecular Targets and Pathways: The addition reactions typically involve nucleophilic attack on the carbon-carbon double bond.
Comparison with Similar Compounds
Allyl tert-butoxy carbonate
Similar Compounds: Other protecting groups like benzyl carbonate and methyl carbonate.
Uniqueness: Allyl tert-butoxy carbonate is preferred for its stability and ease of removal under mild conditions.
1-chloro-1,2,2-trifluoro-ethylene
Similar Compounds: Other halogenated ethylenes like vinyl chloride and vinyl fluoride.
Uniqueness: Offers a unique combination of chemical resistance and thermal stability.
1,1-difluoroethylene
Properties
CAS No. |
89823-13-2 |
---|---|
Molecular Formula |
C12H16ClF5O4 |
Molecular Weight |
354.70 g/mol |
IUPAC Name |
1-chloro-1,2,2-trifluoroethene;1,1-difluoroethene;(2-methylpropan-2-yl)oxy prop-2-enyl carbonate |
InChI |
InChI=1S/C8H14O4.C2ClF3.C2H2F2/c1-5-6-10-7(9)11-12-8(2,3)4;3-1(4)2(5)6;1-2(3)4/h5H,1,6H2,2-4H3;;1H2 |
InChI Key |
LHYCPUSHQYOETB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OOC(=O)OCC=C.C=C(F)F.C(=C(F)Cl)(F)F |
Related CAS |
110872-66-7 |
Origin of Product |
United States |
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